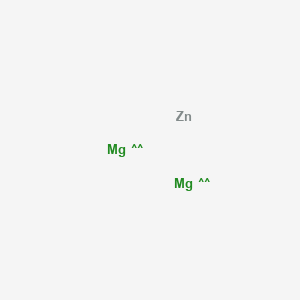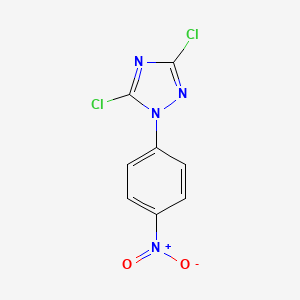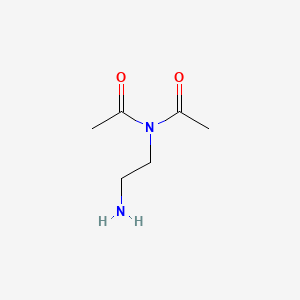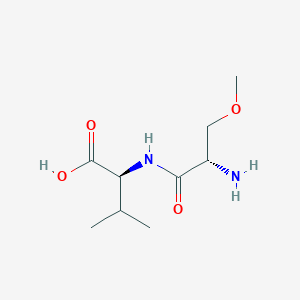
O-Methyl-L-seryl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl-L-seryl-L-valine is a dipeptide composed of the amino acids L-serine and L-valine. This compound is of interest due to its unique structural properties and potential applications in various scientific fields. The presence of the O-methyl group on the serine residue adds to its distinctiveness, influencing its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl-L-seryl-L-valine typically involves the protection of functional groups on the amino acids, followed by coupling reactions. One common method includes:
Protection of the amino group: of L-serine using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Methylation of the hydroxyl group: on the serine residue to form O-methyl-L-serine.
Coupling of O-methyl-L-serine: with L-valine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions: O-Methyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially affecting the methyl group or the amino acid residues.
Reduction: Reduction reactions may target the peptide bond or other functional groups.
Substitution: The O-methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in various functionalized peptides.
Wissenschaftliche Forschungsanwendungen
O-Methyl-L-seryl-L-valine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein interactions and enzyme-substrate specificity.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Wirkmechanismus
The mechanism of action of O-Methyl-L-seryl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The O-methyl group may influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved can vary depending on the context of its application, such as enzyme inhibition or receptor activation.
Vergleich Mit ähnlichen Verbindungen
L-Seryl-L-valine: Lacks the O-methyl group, resulting in different chemical and biological properties.
L-Seryl-L-leucine: Another dipeptide with a similar structure but different side chain properties due to the presence of leucine instead of valine.
L-Seryl-L-alanine: Contains alanine, which has a smaller side chain compared to valine, affecting its interactions and stability.
Uniqueness: O-Methyl-L-seryl-L-valine is unique due to the presence of the O-methyl group, which can alter its chemical reactivity and biological interactions
Eigenschaften
CAS-Nummer |
161988-71-2 |
|---|---|
Molekularformel |
C9H18N2O4 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-methoxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-5(2)7(9(13)14)11-8(12)6(10)4-15-3/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 |
InChI-Schlüssel |
PXKQEAABXDTJOI-BQBZGAKWSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](COC)N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(COC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

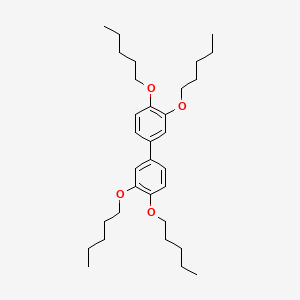
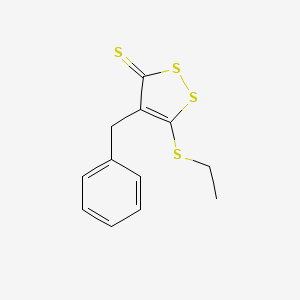
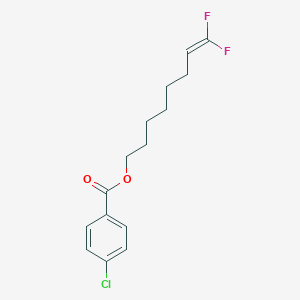
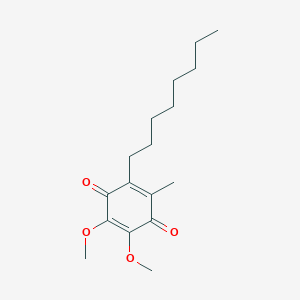
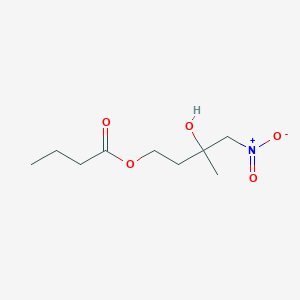
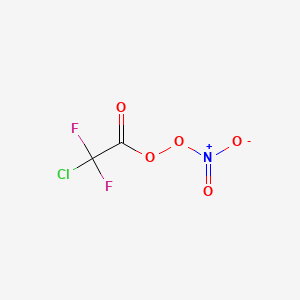
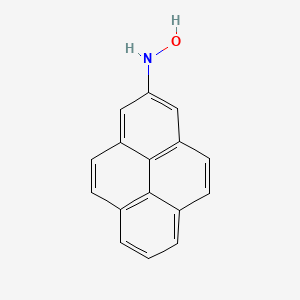

![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
